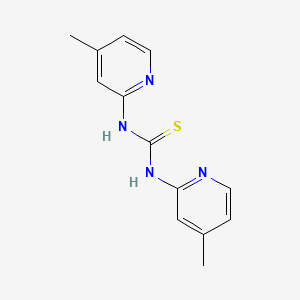

N,N'-Bis(4-methyl-2-pyridinyl)thiourea

Description

Structure

3D Structure

Properties

CAS No. |

5440-92-6 |

|---|---|

Molecular Formula |

C13H14N4S |

Molecular Weight |

258.34 g/mol |

IUPAC Name |

1,3-bis(4-methylpyridin-2-yl)thiourea |

InChI |

InChI=1S/C13H14N4S/c1-9-3-5-14-11(7-9)16-13(18)17-12-8-10(2)4-6-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18) |

InChI Key |

HFUVJZDKYWLESU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=S)NC2=NC=CC(=C2)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N,n Bis 4 Methyl 2 Pyridinyl Thiourea

Established Synthetic Pathways for N-Pyridinylthiourea Scaffolds

The formation of the thiourea (B124793) linkage (N-C(S)-N) is central to the synthesis of these compounds. Several reliable methods have been established, with the condensation of isothiocyanates and amines being the most prominent.

The most fundamental and widely employed method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. mdpi.com For the preparation of N-pyridinylthiourea scaffolds, this involves the nucleophilic addition of an aminopyridine to a pyridinyl isothiocyanate.

The general reaction is as follows: Py-N=C=S + Py'-NH₂ → Py-NH-C(=S)-NH-Py'

In the case of symmetrical thioureas like N,N'-Bis(4-methyl-2-pyridinyl)thiourea, the synthesis can be achieved by reacting 4-methyl-2-pyridinyl isothiocyanate with 2-amino-4-methylpyridine (B118599). Alternatively, symmetrical thioureas can often be prepared through the self-condensation of isothiocyanates under specific conditions, such as treatment with pyridine-water mixtures. researchgate.net Isothiocyanates themselves are versatile intermediates that can be prepared from the corresponding amines, making this a flexible synthetic route. nih.govnih.gov

To improve efficiency, yield, and safety, several modifications to the classical synthesis have been developed. These often involve one-pot procedures that avoid the isolation of potentially toxic or unstable isothiocyanate intermediates.

One common strategy is the in situ generation of the isothiocyanate from an aminopyridine. This is typically achieved by reacting the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt. nih.govnih.gov This intermediate is then treated with a desulfurylating agent to eliminate a sulfur atom and form the isothiocyanate, which immediately reacts with another equivalent of the amine present in the mixture.

Key developments in this area include:

Iron(III) Chloride-Mediated Desulfurization : A one-pot process has been developed for preparing pyridyl isothiocyanates from their corresponding amines. The method involves the in situ generation of a dithiocarbamate salt using carbon disulfide and a base (like DABCO or NaH), followed by desulfurization with aqueous iron(III) chloride to yield the isothiocyanate. nih.gov

Cyanuric Chloride (TCT) Protocol : Another efficient one-pot method uses trichloroisocyanuric acid (TCT) as the desulfurylating agent for the dithiocarbamate intermediate. This process is performed under aqueous conditions and is suitable for a wide range of primary alkyl and arylamines. nih.gov

Mechanochemical Synthesis : Solvent-free mechanochemical methods, such as milling, have been successfully used to synthesize thioureas. beilstein-journals.org This approach can provide quantitative yields and may involve reactive intermediates like N-thiocarbamoyl benzotriazoles, which act as synthetic equivalents of isothiocyanates. beilstein-journals.org

Table 1: Comparison of Selected Synthetic Protocols for Thiourea Scaffolds

| Protocol | Key Reagents | Description | Reference |

|---|---|---|---|

| Isothiocyanate-Amine Condensation | Isothiocyanate, Amine | A direct and fundamental two-component reaction forming the thiourea linkage. | mdpi.com |

| One-Pot FeCl₃ Method | Amine, CS₂, Base (DABCO/NaH), FeCl₃ | In situ formation of a dithiocarbamate salt, followed by iron(III) chloride-mediated desulfurization to an isothiocyanate which is then trapped by an amine. | nih.gov |

| One-Pot TCT Method | Amine, CS₂, K₂CO₃, TCT | Aqueous one-pot synthesis where the dithiocarbamate intermediate is desulfurized using trichloroisocyanuric acid (TCT). | nih.gov |

| Mechanosynthesis | Isothiocyanates, Amines (or equivalents) | A solvent-free method using mechanical milling to drive the reaction, often resulting in high yields. | beilstein-journals.org |

Targeted Synthesis of this compound and Related Analogs

The targeted synthesis of this compound typically involves the reaction of two equivalents of 2-amino-4-methylpyridine with a suitable thiocarbonyl transfer reagent. A common and effective reagent for this purpose is 1,1'-thiocarbonyldiimidazole (B131065) (TCDI).

The reaction proceeds as follows: 2 x (4-Me-Py-NH₂) + TCDI → (4-Me-Py-NH)-C(=S)-NH-(Py-Me-4) + 2 x Imidazole

This method is often preferred for creating symmetrical thioureas as it avoids the pre-synthesis of isothiocyanates and generally proceeds under mild conditions with high yields.

The synthesis of structurally related analogs demonstrates the versatility of these methods. For instance, compounds such as N,N'-bis(4,6-lutidyl)thiourea and N,N'-bis(5-picolyl)thiourea have been synthesized, highlighting that the position of alkyl substituents on the pyridine (B92270) ring does not significantly alter the fundamental synthetic approach. researchgate.net

Strategies for Functionalization and Derivatization

Once the this compound scaffold is assembled, it can be further modified at either the pyridine rings or the central thiourea moiety.

Modifying the pyridine rings via electrophilic aromatic substitution (EAS) presents a challenge. The electron-withdrawing nature of the ring nitrogen deactivates the pyridine system towards electrophiles, making it less reactive than benzene. quimicaorganica.orggcwgandhinagar.com Furthermore, reactions are often complicated by the electrophile attacking the basic lone pair of the nitrogen atom. gcwgandhinagar.com

When substitution does occur, it is generally directed to the C-3 and C-5 positions (meta to the ring nitrogen). quimicaorganica.org Key considerations for these reactions include:

Reaction Conditions : Drastic conditions are typically required for electrophilic substitution on a non-activated pyridine ring. quimicaorganica.org

Reagent Compatibility : Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst and alkyl/acyl halides react preferentially at the ring nitrogen. quimicaorganica.org

Activation via N-Oxide Formation : A powerful strategy to enhance the reactivity of the pyridine ring is to convert it to a pyridine-N-oxide. The N-oxide group is electron-donating through resonance, which activates the ring for electrophilic attack, particularly at the C-4 (para) position. gcwgandhinagar.comyoutube.com Following substitution, the N-oxide can be deoxygenated to restore the pyridine ring. Studies on the nitration of pyridine derivatives with the nitronium ion (NO₂⁺) confirm that while protonated pyridine is strongly deactivated, the corresponding N-oxide is significantly more reactive. rsc.org

The thiourea group itself is a versatile functional handle for further chemical transformations. The sulfur and nitrogen atoms offer multiple reactive sites.

Conversion to Other Functional Groups : The thiourea moiety can serve as a precursor for other heterocyclic systems. A notable transformation is the oxidative desulfurization to form 1,5-disubstituted tetrazoles. nih.gov This reaction typically involves treating the thiourea with sodium azide (B81097) in the presence of a desulfurizing agent like a mercury salt, which facilitates the cyclization. nih.gov

Coordination Chemistry : The nitrogen and sulfur atoms of the thiourea core possess lone pairs of electrons, making them excellent ligating centers for coordinating with a wide range of metal ions. mdpi.com This property allows for the synthesis of stable metal complexes where the thiourea derivative acts as a ligand. mdpi.com

Table 2: Selected Derivatization Strategies

| Reaction Type | Target Site | Description | Key Considerations | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Pyridine Ring | Introduction of functional groups (e.g., -NO₂, -Br) onto the pyridine ring. | Ring is deactivated; requires harsh conditions or activation via N-oxide formation. Directs meta (C-5). | quimicaorganica.orggcwgandhinagar.comrsc.org |

| Conversion to Tetrazole | Thiourea Moiety | Oxidative desulfurization and cyclization with an azide source to form a tetrazole ring. | Requires a desulfurizing agent (e.g., Hg(II) salts) and sodium azide. | nih.gov |

| Metal Complexation | Thiourea Moiety (S and N atoms) | Use of the thiourea as a ligand to coordinate with metal centers. | The soft sulfur and hard nitrogen atoms allow for versatile coordination behavior. | mdpi.com |

Advanced Structural Characterization and Spectroscopic Probes of N,n Bis 4 Methyl 2 Pyridinyl Thiourea

X-ray Crystallography and Solid-State Architecture Analysis

Despite a thorough search for published research, no specific experimental data from X-ray crystallography studies for N,N'-Bis(4-methyl-2-pyridinyl)thiourea could be located in the public domain. Consequently, detailed information for the following subsections is not available.

Crystal System and Space Group Determinations

There are no available crystallographic studies that define the crystal system or space group for this compound.

Molecular Conformation and Torsion Angles

Specific data on the molecular conformation and torsion angles, which would be derived from single-crystal X-ray analysis, have not been reported for this compound.

Intra- and Intermolecular Hydrogen Bonding Networks

While thioureas are known to form extensive hydrogen bonding networks, the specific distances, angles, and motifs of the intra- and intermolecular hydrogen bonds for this compound have not been experimentally determined and reported.

Supramolecular Assembly and Packing Motifs

Information regarding the supramolecular assembly and crystal packing motifs of this compound is not available in the absence of crystallographic data.

Solution-State Spectroscopic Investigations

A comprehensive search for detailed solution-state spectroscopic analysis of this compound did not yield specific experimental data or published spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, DEPT, HMQC)

Detailed experimental ¹H NMR and ¹³C NMR chemical shifts, as well as data from two-dimensional NMR experiments such as COSY, DEPT, and HMQC for this compound, are not available in the reviewed scientific literature. Therefore, interactive data tables for these spectroscopic findings cannot be generated.

Infrared (IR) and Raman Spectroscopy (Vibrational Analysis)

The N-H stretching vibrations are typically observed in the region of 3100-3400 cm⁻¹. In thiourea (B124793) derivatives, the exact position of these bands is sensitive to hydrogen bonding. For N,N'-bis(2-dialkylaminophenyl)thiourea, a related compound, N-H stretching frequencies were observed at 3165 and 3226 cm⁻¹, indicating the influence of the molecular environment on these bonds nih.gov. The C=S stretching vibration, a key marker for the thiourea core, generally appears in the range of 700-850 cm⁻¹. However, its identification can be complex due to coupling with other vibrations. In N,N'-bis(4-methoxybenzylidene)thiourea, the ν(C=S) band was identified at 1036.71 cm⁻¹, and this band shifted upon complexation, indicating its involvement in coordination chemrevlett.com.

The pyridine (B92270) ring exhibits a series of characteristic vibrations. These include C-H stretching above 3000 cm⁻¹, ring stretching (ν(C=C) and ν(C=N)) typically in the 1400-1600 cm⁻¹ region, and various in-plane and out-of-plane bending vibrations at lower frequencies. The methyl group attached to the pyridine ring will show characteristic C-H stretching and bending modes.

Table 1: Predicted Major Infrared (IR) and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| ν(N-H) | 3100 - 3400 | N-H stretching vibrations of the thiourea unit, sensitive to hydrogen bonding. |

| ν(C-H) aromatic | 3000 - 3100 | C-H stretching of the pyridine rings. |

| ν(C-H) aliphatic | 2850 - 3000 | C-H stretching of the methyl groups. |

| ν(C=N) / ν(C=C) | 1400 - 1600 | Pyridine ring stretching vibrations. |

| δ(N-H) | 1500 - 1600 | N-H bending, often coupled with C-N stretching. |

| ν(C-N) | 1200 - 1400 | C-N stretching vibrations within the thiourea and attached to the pyridine ring. |

| ν(C=S) | 700 - 850 | Thione C=S stretching, a key signature of the thiourea group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy (Electronic Transitions)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with the pyridine rings and the thiocarbonyl group.

Generally, thiourea and its derivatives exhibit two main absorption bands. The first, at a shorter wavelength, is attributed to a π→π* transition, often associated with the C=N bonds within the pyridinyl system and the thiourea moiety. The second, at a longer wavelength, corresponds to an n→π* transition, which involves the excitation of non-bonding electrons from the sulfur atom to an anti-bonding π* orbital of the C=S group. For unsubstituted thiourea, these peaks are observed around 202 nm and 235 nm, respectively researchgate.net.

The presence of the 4-methyl-2-pyridinyl substituents is expected to cause a bathochromic (red) shift in these absorptions compared to simple thiourea, due to the extension of the conjugated system. For instance, in a study of thiourea-based receptors, absorption bands were observed at 272 nm and 331 nm, corresponding to π→π* transitions mdpi.com. In another example involving iron complexes with related ligands, UV-Vis absorption bands were noted at approximately 230 nm, 350 nm, and 370 nm in methanol (B129727) rsc.org.

Table 2: Predicted Electronic Transitions for this compound

| Transition | Predicted Wavelength (λmax) Range (nm) | Associated Functional Groups |

| π→π | 230 - 280 | Pyridine ring and C=N bonds of the thiourea moiety. |

| n→π | 330 - 380 | Thiocarbonyl group (C=S). |

Coordination Chemistry of N,n Bis 4 Methyl 2 Pyridinyl Thiourea and Its Metal Complexes

Ligand Design Principles and Donor Atom Characteristics

The structure of N,N'-Bis(4-methyl-2-pyridinyl)thiourea, with its two 4-methyl-2-pyridinyl groups attached to a central thiourea (B124793) core, is inherently designed for complexation. The arrangement of its constituent atoms dictates its behavior as a ligand, particularly concerning its donor atom characteristics and potential binding modes.

According to the Hard and Soft Acids and Bases (HSAB) principle, donor atoms are classified based on their polarizability. "Hard" donors are typically small, highly electronegative, and not easily polarized, while "soft" donors are larger, less electronegative, and more polarizable. This compound possesses both hard and soft donor sites, making it a versatile ligand for a range of metal ions.

Nitrogen (N) Atoms: The nitrogen atoms of the two pyridinyl rings are considered hard donor sites. They readily coordinate with hard or borderline metal ions.

Sulfur (S) Atom: The sulfur atom of the thiocarbonyl group (C=S) is a classic soft donor. chemrevlett.com Its diffuse electron cloud makes it highly polarizable, favoring coordination with soft metal acids such as Pd(II), Pt(II), and Au(I), as well as borderline ions like Cu(II), Ni(II), and Co(II). chemrevlett.comnih.gov

This dual character allows the ligand to selectively bind to different metals or to adopt various coordination modes depending on the reaction conditions and the nature of the metal ion involved. The presence of both hard and soft centers is a key feature in the design of ligands for creating complex coordination compounds. chemrevlett.comksu.edu.tr

The term "denticity" refers to the number of donor atoms in a single ligand that bind to a central metal ion. This compound is a multidentate ligand, capable of binding to a metal center through more than one donor atom.

Bidentate Chelation: The most common binding mode for similar pyridyl-thiourea ligands involves chelation, where the ligand forms a ring with the metal ion. This typically occurs through the soft sulfur atom and one of the harder pyridinyl nitrogen atoms, forming a stable five- or six-membered chelate ring. This (N,S) coordination is a well-established pattern for thiourea derivatives. tandfonline.comnih.gov

Bridging Ligand: The ligand can also act as a bridging ligand, linking two or more metal centers. This can happen if each pyridinyl nitrogen coordinates to a different metal ion, or if the sulfur and one nitrogen coordinate to one metal while the second pyridinyl nitrogen binds to another. Such bridging can lead to the formation of polynuclear complexes or coordination polymers.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this ligand generally involves straightforward reaction procedures, yielding crystalline products that can be characterized by various spectroscopic and analytical methods.

This compound and its close analogs have been shown to form stable complexes with a wide array of transition metals. The synthesis typically involves reacting the ligand with a suitable metal salt (e.g., chlorides, acetates, or perchlorates) in an appropriate solvent, often ethanol (B145695) or methanol (B129727). tandfonline.comnih.gov The mixture is commonly heated under reflux to facilitate the reaction, after which the complex precipitates upon cooling or solvent evaporation. nih.gov

While specific studies on this compound are part of a broader research area, extensive work on related N,N'-bis(pyridinyl)thiourea and other thiourea derivatives confirms complex formation with many of the listed metals, including:

Cu(II) and Zn(II): Complexes with the parent ligand N,N′-bis(2-pyridinyl)thiourea have been synthesized and structurally characterized. tandfonline.com

Co(II), Ni(II), Fe(II), and Mn(II): These first-row transition metals readily form complexes with pyridyl and thiourea-containing ligands. nih.govresearchgate.netsemanticscholar.org

Pd(II) and Pt(II): As soft metal ions, they have a high affinity for the soft sulfur donor of the thiourea group, and numerous complexes have been reported with similar ligands. researchgate.netpreprints.org

The stoichiometry of the resulting complexes, which describes the molar ratio of metal to ligand, depends on factors such as the coordination number of the metal ion, its oxidation state, and the steric bulk of the ligand.

Commonly observed stoichiometries for complexes with related bis(pyridyl)thiourea ligands are 1:1 and 1:2 (Metal:Ligand).

1:1 Molar Ratio: In some cases, one metal ion coordinates with one molecule of the ligand, often with other co-ligands like halides or solvent molecules filling the remaining coordination sites. This results in complexes with the general formula [MLX₂], where L is the thiourea ligand and X is a co-ligand. researchgate.net

1:2 Molar Ratio: It is also very common for two ligand molecules to coordinate to a single metal center, leading to complexes with the formula [ML₂]X₂. tandfonline.com In this arrangement, each ligand can act in a bidentate fashion. For instance, the complex [Cu(BPT)₂]ClO₄, where BPT is N,N′-bis(2-pyridinyl)thiourea, demonstrates this 1:2 ratio. tandfonline.com

The table below summarizes representative stoichiometries found in complexes with N,N'-bis(pyridinyl)thiourea type ligands.

| Metal Ion | Ligand | Molar Ratio (M:L) | Complex Formula | Reference |

| Cu(I) | N,N′-bis(2-pyridinyl)thiourea | 1:2 | [Cu(BPT)₂]ClO₄ | tandfonline.com |

| Zn(II) | N,N′-bis(2-pyridinyl)thiourea | 1:2 | Zn(BPT)₂₂ | tandfonline.com |

| Ni(II) | Mixed DPPP and 2-aminopyridine | 1:1:1 | [Ni(DPPP)(APY)(H₂O)Cl₂] | nih.govresearchgate.net |

| Cu(II) | Mixed DPPP and 2-aminopyridine | 1:1:1 | [Cu(DPPP)(APY)(H₂O)Cl₂]·H₂O | nih.govresearchgate.net |

| Fe(II) | Mixed DPPP and 2-aminopyridine | 1:1:1 | [Fe(DPPP)(APY)(H₂O)Cl₂] | nih.govresearchgate.net |

DPPP = 1,3-bis(diphenylphosphino)propane; APY = 2-aminopyridine

Structural Elucidation of Metal Complexes

Determining the precise three-dimensional arrangement of atoms in these complexes is crucial for understanding their properties. This is achieved primarily through single-crystal X-ray diffraction, supported by spectroscopic techniques.

Studies on the analogous N,N′-bis(2-pyridinyl)thiourea (BPT) complexes provide significant insight into the likely structures formed by the 4-methyl substituted version. For both [Cu(BPT)₂]ClO₄ and Zn(BPT)₂₂, the metal center is coordinated by two nitrogen atoms and two sulfur atoms, each pair originating from one of the two bidentate BPT ligands. tandfonline.com This results in a distorted tetrahedral geometry around the metal ion. tandfonline.com

The key structural features are often deduced from spectroscopic data:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and pyridyl C-N bonds upon coordination provide evidence of ligand binding to the metal. A shift in the C=S stretching band to a lower frequency is indicative of coordination through the sulfur atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (like those of Zn(II), Pd(II), or Pt(II)), ¹H and ¹³C NMR spectroscopy can reveal how the ligand's chemical environment changes upon complexation.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes show d-d transition bands that are characteristic of the coordination geometry (e.g., octahedral or tetrahedral) around the metal ion. semanticscholar.org

The table below details structural information for representative metal complexes with related ligands.

| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

| [Cu(BPT)₂]ClO₄ | Cu(I) | Distorted Tetrahedral | Bidentate (N,S) coordination from two ligands. | tandfonline.com |

| Zn(BPT)₂₂ | Zn(II) | Distorted Tetrahedral | Bidentate (N,S) coordination from two ligands. | tandfonline.com |

| [Ni(L)₂] | Ni(II) | Square Planar | Bidentate (N,O) coordination from a Schiff base ligand. | researchgate.net |

| [Pd(L)₂] | Pd(II) | Square Planar | Bidentate (N,O) coordination from a Schiff base ligand. | researchgate.net |

BPT = N,N′-bis(2-pyridinyl)thiourea; L = a bidentate Schiff base ligand

Coordination Geometries

The geometry adopted by metal complexes of this compound and related pyridyl thiourea ligands is highly dependent on the metal ion, its oxidation state, and the coordination environment. Research on analogous systems provides significant insight into the potential geometries.

A prevalent coordination geometry for metal ions like Zn(II) when complexed with pyridyl thiourea ligands is tetrahedral . In a zinc complex with a related N,N'-substituted thiourea derivative, the coordination sphere of the Zn(II) ion exhibits a tetrahedral geometry. cardiff.ac.uk The bond angles around the metal center in this type of complex typically range from approximately 99° to 116°. cardiff.ac.uk This geometry arises from the coordination of two bidentate ligands to the metal center. cardiff.ac.uk

While tetrahedral geometry is common, other geometries are possible depending on the metallic center and reaction conditions. For instance, studies on the broader coordination chemistry of metal ions with various ligands show preferences for specific geometries such as octahedral for Cr(III) and Ni(II), and both tetrahedral and square planar for Cu(II) and Ni(II). Although not specifically detailing this compound, this highlights the geometric possibilities.

In complexes involving platinum group metals like ruthenium(II), the geometry can be more complex. For example, a ruthenium(II) complex with a pyridyl bis(thiourea) ligand can adopt a structure that accommodates juxtaposed four- and seven-membered chelate rings. nih.gov Similarly, palladium(II) complexes with related ligands have been shown to form novel structures featuring large nine- and ten-membered chelate rings. nih.gov

The table below summarizes common coordination geometries observed in metal complexes with pyridyl thiourea ligands.

| Metal Ion | Typical Coordination Geometry | Reference |

| Zn(II) | Tetrahedral | cardiff.ac.uk |

| Cu(I) | Tetrahedral | cardiff.ac.uk |

| Ru(II) | Complex (e.g., with 4- & 7-membered chelate rings) | nih.gov |

| Pd(II) | Complex (e.g., with 9- & 10-membered chelate rings) | nih.gov |

Bonding Modes and Ligand Behavior

This compound is a polydentate ligand capable of exhibiting several bonding modes. The most common behavior involves the ligand acting as a bidentate donor.

In this bidentate mode, the ligand coordinates to a metal center through one of the pyridinyl nitrogen atoms and the sulfur atom of the thiourea group. cardiff.ac.uk This coordination forms a stable six-membered chelate ring (C₂N₂SM, where M is the metal). cardiff.ac.uk The rigidity of the ligand often influences the geometry of the resulting complex. cardiff.ac.uk

While the N-pyridyl, S-thiourea bidentate mode is prevalent, thiourea derivatives can, under certain conditions, exhibit other behaviors. Typically, thiourea itself acts as a monodentate ligand, coordinating only through the sulfur atom. For a thiourea derivative to act as a bidentate ligand involving a nitrogen atom from the thiourea core, deprotonation of an N-H group is often required. stackexchange.com This deprotonation increases the nucleophilicity of the nitrogen atom, allowing for an η²-N,S bonding mode. stackexchange.com

In some organometallic complexes, more unusual coordination is observed. For example, a pyridyl bis(thiourea) ligand has been shown to coordinate to a ruthenium(II) center in a tridentate κS,S',N(py) fashion. nih.gov This demonstrates the ligand's flexibility to adapt its bonding to the requirements of the metal center. The molecule's structure, particularly the trans-cis configuration of the thiourea unit, is often stabilized by intramolecular hydrogen bonds, for instance between a thiourea N-H group and a pyridyl nitrogen atom. researchgate.net

| Bonding Mode | Coordinating Atoms | Chelate Ring Size | Conditions/Observations | Reference |

| Bidentate | N(pyridyl), S(thiourea) | 6-membered | Common mode for pyridyl thioureas, forming stable complexes. | cardiff.ac.uk |

| Tridentate | S, S', N(pyridyl) | Variable | Observed in specific organometallic complexes (e.g., with Ru(II)). | nih.gov |

| Monodentate | S(thiourea) | N/A | Typical for simple thiourea, less common for this ligand. | stackexchange.com |

| Bidentate | N(thiourea), S(thiourea) | 4-membered | Requires deprotonation of the N-H group. | stackexchange.com |

Influence of Substituents and Anions on Complex Structure

The final structure of a metal complex with this compound is significantly influenced by the nature of substituents on the ligand and the anions present in the coordination sphere.

Influence of Substituents: Substituents on the pyridine (B92270) rings can alter the electronic properties and steric profile of the ligand. The methyl groups in the 4-position of this compound, for example, are electron-donating, which can enhance the basicity of the pyridinyl nitrogen and potentially strengthen the metal-ligand bond. In other systems, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, strongly electron-withdrawing groups are used to increase the acidity of the N-H protons, making the ligand a more effective hydrogen-bond donor in organocatalysis. rsc.org This highlights how substituents can tune the ligand's electronic character for specific applications. rsc.org

The role of anions is clearly demonstrated in the construction of silver(I) complexes with a pyridyl-based ligand. researchgate.net

When nitrate (NO₃⁻) is the anion, it acts as a monodentate terminal ligand, resulting in a discrete cyclic dimeric structure. researchgate.net

With perchlorate (ClO₄⁻) , an anion with weak coordination ability, an anion-free one-dimensional looped chain structure is formed. researchgate.net

When trifluoromethanesulfonate (CF₃SO₃⁻) is used, it acts as a bridging counteranion, leading to a two-dimensional framework. researchgate.net

This demonstrates that the size, charge, and coordinating ability of the anion are critical factors in directing the self-assembly of the final supramolecular architecture. researchgate.net

Role of Solvents in Coordination Sphere

The solvent used in the synthesis and crystallization of metal complexes of this compound can play a significant role in the outcome of the reaction. Solvents can influence the solubility of the reactants, the stability of the resulting complex, and can even be incorporated into the final crystal structure.

The ligand itself is generally soluble in polar solvents like ethanol and methanol. evitachem.com In the crystallization process, the choice of solvent is critical. The formation of single crystals suitable for X-ray diffraction is often achieved by techniques like vapor diffusion of a less polar solvent (e.g., diethyl ether) into a solution of the complex in a more polar solvent (e.g., acetonitrile). cardiff.ac.uk

The process of recrystallization from a mixture of solvents, such as dichloromethane (B109758) and n-hexane, is a common method to obtain pure crystalline products, further underscoring the importance of the solvent system in the isolation and purification of these complexes. researchgate.net

Computational and Theoretical Investigations of N,n Bis 4 Methyl 2 Pyridinyl Thiourea and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the properties of molecular systems. researchgate.net For N,N'-Bis(4-methyl-2-pyridinyl)thiourea and its analogs, DFT calculations, often employing the B3LYP hybrid functional with basis sets such as 6-311++G(d,p), are instrumental in predicting their characteristics. nih.govresearchgate.netrsc.org

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis involves the optimization of the molecule's geometry to determine its most stable conformation. arabjchem.org For this compound, this process reveals the three-dimensional arrangement of its atoms, including crucial bond lengths and angles within the thiourea (B124793) core and the pyridinyl rings. The electronic structure, which dictates the molecule's reactivity and spectroscopic behavior, is also elucidated through these calculations.

Representative Optimized Geometric Parameters for N,N'-Bis(pyridinyl)thiourea Derivatives

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=S | ~1.68 | |

| C-N (thiourea) | ~1.38 | |

| N-H | ~1.01 | |

| C-C (pyridinyl) | ~1.39 - 1.49 | |

| C-N (pyridinyl) | ~1.34 - 1.37 | |

| **Bond Angles (°) ** | ||

| N-C-N (thiourea) | ~116 | |

| C-N-C (pyridinyl-thiourea) | ~125 | |

| H-N-C (thiourea) | ~120 | |

| Dihedral Angles (°) | ||

| C-N-C-S | ~178 (trans) | |

| N-C-N-C | Varies depending on conformation |

Note: These are representative values based on DFT calculations of similar N,N'-bis(pyridinyl)thiourea structures and may vary slightly for the 4-methyl substituted derivative.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. researchgate.net For molecules like this compound, the HOMO-LUMO gap can be calculated to predict its electronic behavior. nih.govrsc.org

Representative Frontier Molecular Orbital Energies for N,N'-Bis(pyridinyl)thiourea Derivatives

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.4 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These values are typical for pyridyl thiourea derivatives calculated using methods like B3LYP/6-311++G(d,p) and can vary based on the specific derivative and computational method. nih.govrsc.org

Vibrational Frequency Calculations and Comparison with Experimental Data

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with experimental data. researchgate.net For this compound, key vibrational modes include the N-H and C-H stretching, C=S stretching, and various ring vibrations of the pyridinyl groups. The agreement between calculated and experimental frequencies, often with the application of a scaling factor to the theoretical values, validates the accuracy of the computational model. researchgate.net

Representative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for N,N'-Bis(pyridinyl)thiourea Derivatives

| Vibrational Mode | Typical Calculated Frequency (B3LYP) | Typical Experimental Frequency |

|---|---|---|

| N-H Stretch | ~3400 | ~3350 |

| Aromatic C-H Stretch | ~3100 | ~3050 |

| C=N Stretch (pyridinyl) | ~1600 | ~1580 |

| C=S Stretch | ~1350 | ~1330 |

| C-N Stretch | ~1250 | ~1230 |

Note: Calculated frequencies are typically higher than experimental values and are often scaled to improve agreement. researchgate.net

Natural Bond Orbital (NBO) Analysis

Representative NBO Analysis: Key Donor-Acceptor Interactions and Stabilization Energies (E²) in Pyridyl Thiourea Derivatives

| Donor NBO | Acceptor NBO | Typical E² (kcal/mol) |

|---|---|---|

| LP(1) N (pyridinyl) | π*(C=N) | ~20-30 |

| LP(1) S | σ*(C-N) | ~5-10 |

| LP(1) N (thiourea) | π*(C=S) | ~40-60 |

| π(C=C) (pyridinyl) | π*(C=C) (pyridinyl) | ~15-25 |

Note: LP denotes a lone pair. These values represent plausible stabilization energies for the dominant intramolecular charge transfer interactions.

Theoretical Studies on Hydrogen Bonding Energetics

Hydrogen bonding plays a crucial role in determining the structure and properties of thiourea derivatives. washington.edu In this compound, both intramolecular and intermolecular hydrogen bonds are possible. Intramolecular hydrogen bonds can form between the N-H group and the nitrogen atom of the pyridinyl ring, influencing the planarity of the molecule. washington.edu Intermolecular hydrogen bonds, typically involving the thiocarbonyl sulfur atom as an acceptor and N-H groups as donors, can lead to the formation of dimers or more extended supramolecular structures. researchgate.net Theoretical calculations can estimate the strength of these hydrogen bonds.

Representative Calculated Hydrogen Bond Energies in Pyridyl Thiourea Systems

| Type of Hydrogen Bond | Interaction | Typical Calculated Energy (kcal/mol) |

|---|---|---|

| Intramolecular | N-H···N (pyridinyl) | 2 - 5 |

| Intermolecular | N-H···S=C (dimer) | 4 - 8 |

Note: The strength of hydrogen bonds can be influenced by the specific conformation and the surrounding chemical environment.

Nonlinear Optical (NLO) Properties Theoretical Prediction

Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics (NLO). Theoretical calculations can predict the NLO properties of a molecule, such as the first hyperpolarizability (β). For organic molecules like this compound, the presence of donor and acceptor groups and an extended π-conjugated system can lead to significant NLO responses. DFT calculations are a common method for predicting these properties. bohrium.com

Representative Theoretically Predicted NLO Properties for Thiourea Derivatives

| Property | Symbol | Typical Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | µ | 3 - 6 D |

| Average Polarizability | <α> | 200 - 300 |

| First Hyperpolarizability | β_tot | 5 x 10⁻³⁰ to 15 x 10⁻³⁰ esu |

Note: These values are representative for organic molecules with similar structural features and are highly dependent on the computational method and basis set used. bohrium.com

Research Applications of N,n Bis 4 Methyl 2 Pyridinyl Thiourea and Its Derivatives in Chemical Sciences

Catalytic Applications

The structural framework of N,N'-Bis(4-methyl-2-pyridinyl)thiourea, featuring both acidic N-H protons and basic nitrogen-containing heterocycles, allows it to function in both organocatalysis and as a ligand in metal-catalyzed reactions.

Thiourea (B124793) and its derivatives have emerged as a significant class of organocatalysts. nih.gov Their catalytic activity stems from their ability to act as bifunctional molecules, simultaneously activating substrates through hydrogen bonding and promoting reactions through Brønsted acidity or basicity. nih.govacs.org The two N-H groups of the thiourea moiety are effective hydrogen bond donors. This allows them to activate electrophilic substrates, such as carbonyl compounds, by forming strong hydrogen bonds, which increases their susceptibility to nucleophilic attack. nih.govacs.org

In the context of this compound, the thiourea core can activate an electrophile while the pyridinyl nitrogen atoms can act as a Brønsted base, activating a nucleophile or participating directly in the reaction mechanism. This dual activation strategy is a hallmark of efficient bifunctional organocatalysis. rsc.orgbeilstein-journals.org For instance, in reactions like the synthesis of benzothiazole (B30560) derivatives from substituted aldehydes and 2-amino thiophenols, thiourea catalysts have been shown to facilitate the initial formation of an imine intermediate by activating the aldehyde's carbonyl group. nih.govacs.org This type of bifunctional catalysis, utilizing a molecule as both a hydrogen bond donor and a Brønsted base, represents a green and efficient method for promoting organic transformations, often in aqueous media and with the potential for catalyst recovery and reuse. nih.govnih.gov

The versatility of thiourea derivatives extends to their use as ligands in transition metal catalysis. mdpi.com this compound possesses multiple coordination sites: the "soft" sulfur atom of the thiocarbonyl group and the "hard" nitrogen atoms of the two pyridinyl rings. This multi-dentate character allows it to form stable complexes with a variety of metal ions, including ruthenium(II), palladium(II), nickel(II), and copper(II). mdpi.comnih.gov

The coordination of the thiourea ligand to a metal center can significantly alter its electronic properties and spatial arrangement, leading to enhanced catalytic activity or novel reactivity. For example, ruthenium(II) complexes bearing pyridyl bis(thiourea) ligands have been synthesized and studied. nih.gov In these complexes, the ligand can adopt unusual coordination modes, such as forming distinct chelate rings with the metal center. nih.gov This coordination can pre-organize the ligand into a specific conformation that enhances its ability to bind other molecules, a property that is also crucial for catalysis. nih.gov

Complexes of palladium(II) and other platinum-group metals with thiourea derivatives have been investigated for various catalytic applications. mdpi.comnih.gov The specific geometry and electronic environment provided by the this compound ligand can be tuned by changing the metal center, influencing the outcome of catalytic reactions such as cross-coupling or hydrogenation. mdpi.com The synthesis of such complexes typically involves the reaction of the thiourea ligand with a suitable metal salt, leading to products where the ligand binds through the sulfur atom, the pyridinyl nitrogen, or both, creating mono- or bimetallic structures with potential for cooperative catalysis. mdpi.comnih.gov

Supramolecular Chemistry and Molecular Recognition

The directed and predictable nature of hydrogen bonding in thiourea derivatives makes them exemplary building blocks for supramolecular chemistry, enabling the construction of complex architectures and the development of receptors for specific ions.

The field of crystal engineering heavily utilizes predictable intermolecular interactions, such as hydrogen bonds, to construct desired solid-state structures. rsc.org N,N'-disubstituted thioureas are versatile building blocks for these purposes. rsc.org In this compound, the thiourea N-H groups are strong hydrogen bond donors, while the pyridinyl nitrogen atoms are effective hydrogen bond acceptors.

This donor-acceptor arrangement can lead to the formation of robust supramolecular synthons. Unlike diaryl ureas that often form one-dimensional tapes through N-H···O=C hydrogen bonds, the presence of the more basic pyridyl nitrogen acceptors can lead to alternative and more complex architectures. acs.org In pyridyl-substituted ureas and thioureas, N-H···N(pyridyl) hydrogen bonds often dominate the crystal packing, directing the assembly of molecules into extended networks such as sheets or three-dimensional frameworks. acs.orgnih.gov The specific substitution pattern on the pyridyl rings, such as the methyl group at the 4-position in the title compound, can further influence the packing by introducing steric effects or weaker C-H···X interactions, allowing for fine-tuning of the resulting supramolecular structure. acs.org

The development of artificial receptors for anions is a major focus of supramolecular chemistry due to the crucial roles anions play in biological and environmental systems. nih.govacs.org Thiourea-based receptors are particularly effective due to the acidity of their N-H protons, which allows them to form strong hydrogen bonds with anionic guests. nih.govbohrium.com The interaction typically involves the anion fitting into a binding pocket created by the two N-H groups of the thiourea moiety. nih.gov

Derivatives like this compound are expected to be excellent anion receptors. The binding event can be signaled by a change in color or fluorescence, forming the basis for a chemical sensor. nih.govbohrium.com The affinity and selectivity of the receptor for different anions are influenced by factors such as the anion's geometry, basicity, and the electronic properties of the receptor. bohrium.com For example, more basic anions like fluoride (B91410) and acetate (B1210297) often show higher affinity. nih.govacs.org The interaction can range from simple hydrogen bonding to complete deprotonation of the thiourea N-H protons by a highly basic anion, which results in a significant colorimetric or spectroscopic response. bohrium.comacs.org The pyridyl units in this compound can also participate in binding, potentially enhancing selectivity or providing an additional binding site.

| Anion | Interaction Type | Typical Outcome | Governing Factors |

|---|---|---|---|

| Fluoride (F⁻), Acetate (AcO⁻) | Strong H-bonding, potential for deprotonation | Strong binding, significant colorimetric/spectroscopic change | High basicity and charge density of the anion |

| Dihydrogen Phosphate (H₂PO₄⁻) | Strong H-bonding | Moderate to strong binding, noticeable spectral changes | Tetrahedral geometry, ability to form multiple H-bonds |

| Chloride (Cl⁻), Bromide (Br⁻) | Weaker H-bonding | Weak binding, minimal spectral changes | Lower basicity and diffuse charge |

Detecting fluoride ions in water is challenging due to the high hydration energy of the fluoride ion and the competitive nature of water as a solvent. acs.org However, innovative strategies using thiourea derivatives have been developed to overcome these hurdles. A particularly effective method involves the use of a bis-thiourea probe molecule, similar in structure to this compound, in conjunction with a transition metal ion like Nickel(II). acs.orgnih.gov

The detection mechanism relies on a Ni(II)-mediated deprotonation of the thiourea's N-H groups by the fluoride ion. acs.orgnih.govrsc.org In a mixed solvent system like DMSO-water, the fluoride ion is basic enough to deprotonate the acidic thiourea protons. The resulting negatively charged conjugate base is stabilized through chelation with the Ni(II) ion. acs.orgnih.gov This stabilization facilitates the deprotonation reaction, which would otherwise be unfavorable in an aqueous medium, and leads to a distinct color change from colorless to yellow, enabling visual detection. acs.orgnih.gov This method has proven to be both sensitive and selective for fluoride ions.

| Parameter | Finding |

|---|---|

| Detection Method | UV-visible Spectroscopy, Differential Pulse Voltammetry (DPV), Naked-eye (Paper Strip) |

| Medium | DMSO-H₂O mixture |

| Observed Change | Colorimetric shift from colorless to yellow |

| Limit of Detection (LOD) | 0.2 ppm (UV-vis), 0.3 ppm (DPV) |

| Real Sample Application | Successfully quantified fluoride in groundwater samples (e.g., 4.5 ppm) |

In Vitro Biological Activity Research

The thiourea scaffold (R¹R²N)(R³R⁴N)C=S is a versatile pharmacophore due to the ability of its sulfur, nitrogen, and oxygen atoms to act as donor ligands, leading to a wide range of biological activities. mdpi.com Research has demonstrated that thiourea derivatives possess antimicrobial, antiviral, and antioxidant properties. nih.govmdpi.com The biological efficacy is often influenced by the nature of the substituents on the nitrogen atoms.

Thiourea derivatives are a well-documented class of agents with significant antimicrobial properties. mdpi.comjst.go.jp Their mechanism of action can vary, but some derivatives have been shown to disrupt the integrity of the bacterial cell wall or inhibit essential enzymes. nih.govnih.gov

Numerous studies have evaluated the in vitro antibacterial activity of various thiourea derivatives against a spectrum of pathogenic bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a standard measure of efficacy.

Derivatives of N-di(pyridin-2-yl)thiourea have shown significant inhibitory activity against several bacterial strains. researchgate.net For example, N-(di(pyridin-2-yl)carbamothioyl)-3-nitrobenzamide and N-(di(pyridin-2-yl)carbamothioyl)-4-nitrobenzamide were tested against Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Klebsiella pneumoniae, and a resistant strain of Escherichia coli. researchgate.net Another study on a thiourea derivative designated as TD4 showed potent activity against Gram-positive bacteria, including various strains of S. aureus and Enterococcus faecalis, with MIC values ranging from 2 to 16 µg/mL. nih.gov However, this particular derivative had no significant activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa (MIC >256 µg/mL), highlighting the structural specificity of the antibacterial action. nih.gov

Other research has explored thiourea derivatives synthesized from phenol (B47542) and substituted aromatic aldehydes, which demonstrated significant activity against S. aureus and Salmonella Typhi. researchgate.net Steroidal thiourea derivatives have also been found to inhibit both Gram-positive and Gram-negative bacteria. nih.gov

| Thiourea Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| TD4 | Staphylococcus aureus (ATCC 29213) | 2 | nih.gov |

| TD4 | MRSA (USA 300) | 2 | nih.gov |

| TD4 | Enterococcus faecalis (ATCC 29212) | 16 | nih.gov |

| TD4 | Escherichia coli (ATCC 25922) | >256 | nih.gov |

| TD4 | Pseudomonas aeruginosa (ATCC 27853) | >256 | nih.gov |

| 1-(4-chlorophenyl)(2-hydroxyphenyl) methyl thiourea | Staphylococcus aureus | Significant Activity | researchgate.net |

| 1-(4-chlorophenyl)(2-hydroxyphenyl) methyl thiourea | Salmonella Typhi | Significant Activity | researchgate.net |

| N-acyl thiourea with 6-methylpyridine (1d) | Escherichia coli (ATCC 25922) | 2500 | mdpi.com |

| N-acyl thiourea with 6-methylpyridine (1d) | Staphylococcus aureus (ATCC 25923) | 5000 | mdpi.com |

| N-(di(pyridin-2-yl)carbamothioyl)-3-nitrobenzamide | Staphylococcus aureus | Significant Activity | researchgate.net |

| N-(di(pyridin-2-yl)carbamothioyl)-3-nitrobenzamide | Klebsiella pneumoniae | Significant Activity | researchgate.net |

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which makes them notoriously resistant to conventional antibiotics. The ability of chemical agents to inhibit biofilm formation is a critical area of antimicrobial research.

Several studies have demonstrated the potential of thiourea derivatives to combat biofilms. jst.go.jpnih.govnih.gov For instance, a series of thiourea derivatives incorporating a 1,3-thiazole scaffold were synthesized and tested for their ability to inhibit biofilm formation. jst.go.jpnih.gov Two compounds from this series effectively inhibited biofilm formation in both standard and methicillin-resistant strains of Staphylococcus epidermidis. jst.go.jpnih.gov Similarly, thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold were shown to effectively inhibit biofilms of S. epidermidis. nih.gov Another study found that an N-acyl thiourea derivative with a 6-methylpyridine moiety exhibited anti-biofilm activity against E. coli at a minimum biofilm inhibitory concentration (MBIC) of 625 µg/mL. mdpi.com

| Thiourea Derivative Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 1,3-Thiazole-thiourea derivatives (Compounds 3 & 9) | Staphylococcus epidermidis (Standard & MRSE) | Effective Inhibition | jst.go.jpnih.gov |

| 3-Amino-1,2,4-triazole-thiourea derivatives (Compounds 4 & 10) | Staphylococcus epidermidis (Standard & MRSE) | Effective Inhibition | nih.gov |

| N-acyl thiourea with 6-methylpyridine moiety (Compound 1d) | Escherichia coli (ATCC 25922) | MBIC = 625 µg/mL | mdpi.com |

In addition to antibacterial properties, thiourea derivatives have been investigated for their antifungal activity. mdpi.com A study involving five different thiourea derivative ligands and their metal complexes found that, in general, the compounds exhibited greater anti-yeast activity than antibacterial activity. mdpi.com These compounds were tested against a panel of Candida species, including C. albicans, C. krusei, C. glabrata, C. tropicalis, and C. parapsilosis. mdpi.com Other research has shown that thiourea derivatives of methyl anthranilate possess antifungal activity against major plant pathogens such as Botrytis cinerea and Fusarium oxysporum. researchgate.net Thiourea derivatives incorporating a 1,3-thiazole ring have also been tested against Candida albicans. jst.go.jpnih.gov

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The thiourea core structure is known to contribute to antioxidant effects. hueuni.edu.vn

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and rapid method used to evaluate the antioxidant capacity of chemical compounds. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, typically at 515 nm. The potency is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Studies on various thiourea derivatives have demonstrated their potential as free radical scavengers. For example, the antioxidant activities of 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) were evaluated using the DPPH assay, yielding IC50 values of 0.710 mM and 11.000 mM, respectively, indicating that DPTU is a more potent radical scavenger. hueuni.edu.vn Another study on 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU), a close structural analog to the title compound, reported an IC50 value of 1.3 x 10⁻³ M (or 1.3 mM). hueuni.edu.vn The antioxidant activity of N-phenylthiourea was also measured, resulting in an IC50 of 0.482 mM. researchgate.net These findings underscore that the specific substituents on the thiourea core significantly influence the compound's ability to scavenge free radicals.

| Thiourea Derivative | DPPH Scavenging IC50 | Reference |

|---|---|---|

| 1,3-Diphenyl-2-thiourea (DPTU) | 0.710 mM | hueuni.edu.vn |

| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | 11.000 mM | hueuni.edu.vn |

| 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | 1.3 mM | hueuni.edu.vn |

| N-Phenylthiourea | 0.482 mM | researchgate.net |

| Heterocyclic compound with aminothiourea (Compound 3) | 93.4 µM | rsc.org |

Anticancer Activity Research (in vitro)

The search for novel therapeutic agents with high efficacy and selectivity against cancer cells is a paramount goal in medicinal chemistry. Thiourea derivatives have emerged as a promising class of compounds due to their diverse pharmacological activities, including anticancer properties. This section focuses on the in vitro anticancer activity of this compound and its structural analogs, exploring their cytotoxicity against various cancer cell lines and the underlying mechanisms of action.

While specific cytotoxic data for this compound against a broad panel of cancer cell lines is limited in publicly available research, extensive studies on related thiourea derivatives have demonstrated significant in vitro anticancer activity. The cytotoxic potential of these compounds is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

Research on various thiourea derivatives has shown potent cytotoxic effects against a range of human cancer cell lines, including:

MCF-7 (Breast Cancer): Numerous thiourea derivatives have been tested against the MCF-7 cell line. For instance, a novel series of 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives exhibited high antitumor activity, with one compound showing an IC50 value of 1.3 µM. dergipark.org.tr Other studies on different diarylthiourea derivatives have also reported cytotoxic effects on MCF-7 cells. mdpi.com

HCT116 (Colon Cancer): Thiourea derivatives have demonstrated notable cytotoxicity against HCT116 cells. biointerfaceresearch.com For example, certain N-naphthoyl thiourea derivatives have shown significant antiproliferative effects against this cell line. biointerfaceresearch.com

A549 (Lung Cancer): The A549 cell line has been frequently used to assess the anticancer potential of thiourea compounds. One study reported that a 1,3-bis(4-(trifluoromethyl)phenyl)thiourea derivative was highly effective in reducing the proliferation of A549 cells with an IC50 value of 0.2 µM. biointerfaceresearch.com

HepG2 (Liver Cancer): The cytotoxic effects of thiourea derivatives have also been observed in HepG2 liver cancer cells. biorxiv.org

SkBR3 (Breast Cancer): A 1-aryl-3-(pyridin-2-yl) substituted thiourea derivative displayed potent antitumor activity against the SkBR3 breast cancer cell line, with an IC50 value of 0.7 µM. dergipark.org.tr

RPMI-8226 (Multiple Myeloma): While direct data for this compound is scarce, studies on other compounds have utilized the RPMI-8226 cell line to investigate cytotoxic effects. nih.gov

PC-3 (Prostate Cancer): Halogenated thiourea analogs have shown higher activity than the reference drug cisplatin (B142131) against PC3 prostate cancer cells, with IC50 values ranging from 6.9 ± 1.64 to 13.7 ± 7.04 μM. nih.gov

T-47D (Breast Cancer): The T-47D breast cancer cell line has been used in the evaluation of pyridine-based urea (B33335) derivatives, a class of compounds structurally related to the subject of this article. biointerfaceresearch.com

It is important to note that the cytotoxicity of thiourea derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. The data presented in the table below is a compilation of research findings for various thiourea derivatives and is intended to provide a general overview of their potential.

Interactive Data Table: Cytotoxicity of Thiourea Derivatives Against Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative | MCF-7 | 1.3 | dergipark.org.tr |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative | SkBR3 | 0.7 | dergipark.org.tr |

| 1,3-Bis(4-(trifluoromethyl)phenyl)thiourea | A549 | 0.2 | biointerfaceresearch.com |

| Halogenated thiourea analogs | PC-3 | 6.9 - 13.7 | nih.gov |

| N-Naphthoyl thiourea derivatives | HCT116 | Varies | biointerfaceresearch.com |

| Diarylthiourea derivatives | MCF-7 | Varies | mdpi.com |

| Thiourea derivatives | HepG2 | Varies | biorxiv.org |

Note: The IC50 values are for different derivatives of thiourea and not specifically for this compound.

The anticancer activity of thiourea derivatives is attributed to their ability to interact with various molecular targets involved in cancer cell proliferation, survival, and angiogenesis. Key mechanisms of action that have been investigated include the inhibition of protein kinases such as HER2, VEGFR2, and B-RAF.

Binding to HER2: The human epidermal growth factor receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a subset of breast cancers and is a key driver of tumor growth. The interaction of certain thiourea derivatives with the HER2 protein has been suggested as a potential mechanism for their anticancer effects. For instance, a novel series of 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives, which showed high antitumor activity against HER2-positive SkBR3 cells, were proposed to interact with the HER2 protein. dergipark.org.tr The binding of these compounds to the ATP-binding site of the HER2 kinase domain can inhibit its activity, thereby blocking downstream signaling pathways that promote cell proliferation.

Binding to VEGFR2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.gov Thiourea derivatives have been identified as potent inhibitors of VEGFR-2. nih.gov By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, these compounds can block the signaling cascade initiated by VEGF, leading to the inhibition of angiogenesis and a reduction in tumor growth. The inhibitory activity of various thiourea derivatives against VEGFR-2 has been demonstrated, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

Binding to B-RAF: The B-RAF kinase is a component of the RAS-RAF-MEK-ERK signaling pathway, which plays a critical role in cell proliferation and survival. Mutations in the BRAF gene are common in various cancers, particularly melanoma. Thiourea derivatives have been investigated as inhibitors of B-RAF. biointerfaceresearch.com These compounds can bind to the ATP-binding site of the B-RAF kinase, preventing its activation and the subsequent phosphorylation of MEK, thereby inhibiting the entire signaling cascade. Docking studies have indicated that the effectiveness of these compounds is linked to their ability to form stable complexes within the active site of the B-RAF protein. biointerfaceresearch.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While established methods for synthesizing N,N'-disubstituted thioureas exist, typically involving the reaction of an amine with an isothiocyanate or thiophosgene (B130339) derivatives, future research could focus on developing more efficient, sustainable, and versatile synthetic strategies for N,N'-Bis(4-methyl-2-pyridinyl)thiourea and its analogues. mdpi.comnih.govresearchgate.net

Key areas for exploration include:

Green Chemistry Approaches: Investigating solvent-free reaction conditions, microwave-assisted synthesis, or the use of eco-friendly catalysts to reduce the environmental impact of the synthesis.

One-Pot Syntheses: Designing multi-component reactions where the thiourea (B124793) derivative is formed in a single step from readily available precursors, enhancing efficiency and reducing purification steps. researchgate.net

Combinatorial Synthesis: Developing high-throughput methods to create a library of related thiourea compounds by systematically varying the substituents on the pyridyl rings. This would facilitate a deeper understanding of structure-property relationships.

Future synthetic research could explore various methodologies, as detailed in the table below.

| Synthetic Approach | Potential Advantages | Research Focus |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, higher yields, improved purity. | Optimization of reaction parameters (temperature, time, power) for the condensation of 2-amino-4-methylpyridine (B118599) with a thiocarbonyl source. |

| Flow Chemistry | Precise control over reaction conditions, improved safety for hazardous reagents, ease of scalability. | Development of a continuous flow process for the synthesis, potentially integrating in-line purification. |

| Catalytic Methods | Use of phase-transfer catalysts or organocatalysts to improve reaction rates and yields under milder conditions. nih.gov | Screening of various catalysts for the thiocarbonylation reaction to identify more efficient and selective systems. |

Advanced Characterization Techniques for Complex Systems

A thorough understanding of the behavior of this compound, particularly in complex environments such as in coordination complexes or during catalytic processes, requires the application of advanced characterization techniques. While standard methods like NMR, IR, and mass spectrometry provide fundamental structural information, future studies should employ more sophisticated analytical tools. mdpi.comresearchgate.net

Prospective characterization studies could include:

Solid-State NMR (ssNMR): To probe the structure and dynamics of the compound in the solid state, especially for insoluble coordination polymers or metal-organic frameworks (MOFs).

In-situ Spectroscopy: Utilizing techniques like in-situ IR or Raman spectroscopy to monitor the formation of complexes or the progress of a catalyzed reaction in real-time, providing valuable mechanistic insights.

Advanced X-ray Diffraction Techniques: Employing single-crystal X-ray diffraction at variable temperatures to study phase transitions or using powder X-ray diffraction (PXRD) for the structural analysis of polycrystalline materials. researchgate.net

Computational Modeling: Using Density Functional Theory (DFT) and other theoretical methods to complement experimental data, predict geometries, understand electronic structures, and elucidate reaction mechanisms. mdpi.com

Rational Design of this compound-Based Functional Materials

The ability of this compound to act as a versatile ligand, capable of coordinating to metal ions through its nitrogen and sulfur atoms, makes it an excellent building block for the rational design of novel functional materials. cymitquimica.comresearchgate.net Future research should focus on harnessing its unique structural features to construct materials with tailored properties.

Key research directions include:

Metal-Organic Frameworks (MOFs): Using the molecule as an organic linker to construct porous MOFs. acs.org The size and functionality of the pores could be tuned by selecting appropriate metal nodes and reaction conditions, leading to applications in gas storage, separation, and catalysis.

Coordination Polymers: Synthesizing one-, two-, or three-dimensional coordination polymers with interesting topological structures. The properties of these polymers could be modulated by the choice of the metal ion. washington.edu

Polynuclear Complexes: Designing and synthesizing discrete polynuclear metal complexes. researchgate.net The spatial arrangement of metal ions within these complexes, dictated by the ligand's geometry, could lead to novel magnetic or photophysical properties.

The table below outlines potential material types and their prospective applications.

| Material Type | Design Strategy | Potential Application |

| Porous MOFs | Combining the thiourea ligand with various metal clusters (e.g., Zn, Cu) under solvothermal conditions. acs.org | Selective gas adsorption, heterogeneous catalysis, chemical sensing. |

| Luminescent Coordination Polymers | Using metal ions known to form luminescent complexes (e.g., Zn(II), Cd(II)). researchgate.net | Solid-state lighting, chemical sensors, bio-imaging. |

| Molecular Magnets | Assembling polynuclear clusters with paramagnetic metal ions (e.g., Mn, Fe, Co). researchgate.net | Information storage, quantum computing. |

Interdisciplinary Research Opportunities in Catalysis and Sensing

The dual functionality of the thiourea group (as a hydrogen-bond donor) and the pyridyl groups (as metal-coordinating sites) provides a platform for interdisciplinary research, particularly in catalysis and chemical sensing. cymitquimica.comrsc.org

Organocatalysis: The N-H protons of the thiourea moiety can act as hydrogen-bond donors, activating electrophiles and stabilizing anionic intermediates in organic reactions. rsc.org Future work could investigate the efficacy of this compound as an organocatalyst in a variety of transformations, such as Michael additions, Diels-Alder reactions, and aldol (B89426) reactions.

Homogeneous Catalysis: The compound can serve as a ligand for transition metals, creating catalysts for cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the catalyst could be fine-tuned by modifying the pyridine (B92270) rings.

Chemical Sensing: The coordination sites on the molecule can be exploited for the selective detection of metal ions or anions. Binding of an analyte could trigger a measurable response, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). The pyridyl-thiourea framework is a promising scaffold for developing selective chemosensors. mdpi.com

Future studies could focus on developing systems for specific targets.

| Application Area | Principle | Target Analytes/Reactions |

| Organocatalysis | Activation of substrates via double hydrogen bonding from the thiourea group. rsc.org | Asymmetric synthesis, conjugate additions. |

| Metal Ion Sensing | Formation of a specific complex with a metal ion leading to a change in optical or electrochemical properties. | Heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺), transition metals (e.g., Cu²⁺, Ni²⁺). researchgate.net |

| Anion Sensing | Recognition and binding of anions through hydrogen bonding interactions with the thiourea N-H protons. | Environmentally or biologically relevant anions (e.g., fluoride (B91410), acetate (B1210297), phosphate). |

Q & A

Q. What are the common synthetic routes for N,N'-Bis(4-methyl-2-pyridinyl)thiourea, and how are reaction conditions optimized for yield and purity?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting 4-methyl-2-aminopyridine with thiophosgene or thiocyanate derivatives under controlled conditions. For example:

- Step 1 : Dissolve 4-methyl-2-aminopyridine in an anhydrous solvent (e.g., acetonitrile or DMF).

- Step 2 : Add a thiocarbonyl source (e.g., ammonium thiocyanate or thiophosgene) dropwise at 0–5°C to minimize side reactions.

- Step 3 : Stir the mixture at room temperature or reflux (60–80°C) for 12–24 hours.

- Purification : Recrystallize the crude product using a solvent system like DMF/ethanol (slow evaporation) to enhance purity .

Yield optimization involves monitoring pH, temperature, and stoichiometry, with characterization via NMR and mass spectrometry to confirm structure .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization : Grow crystals via slow evaporation from DMF or ethanol.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL or SHELXTL software for structure solution and refinement. Parameters like bond lengths (C–S ≈ 1.68 Å), angles, and torsion angles are analyzed to confirm the thiourea backbone and pyridinyl substituents .

Example: A related compound, N,N′-bis(4-chlorophenyl)thiourea, crystallized in the monoclinic space group P21/c with cell parameters a = 9.2360 Å, b = 7.2232 Å, and c = 25.2555 Å .

Q. What spectroscopic techniques characterize this compound?

- FT-IR : Identify N–H stretches (~3200 cm⁻¹), C=S stretches (~1250 cm⁻¹), and pyridinyl C–N vibrations (~1600 cm⁻¹).

- NMR : NMR shows pyridinyl protons as doublets (δ 7.5–8.5 ppm), while NMR confirms thiourea carbonyl (C=S, δ ~180 ppm).

- UV-Vis : π→π* transitions of the pyridinyl rings (~260–280 nm) and n→π* transitions of the thiourea group (~320 nm) .

Advanced Questions

Q. How does this compound function as a ligand in transition metal complexes?

This thiourea derivative acts as a bidentate or tridentate ligand via sulfur and pyridinyl nitrogen atoms. Example with copper(I):

- Coordination Modes : S-monodentate (via thiourea sulfur) or N,S-bidentate (pyridinyl N and thiourea S).

- Experimental Setup : React the ligand with CuCl or CuBr in acetonitrile under nitrogen.

- Analysis : X-ray crystallography reveals distorted tetrahedral geometry in Cu(I) complexes, with bond lengths (Cu–S ≈ 2.3 Å, Cu–N ≈ 2.0 Å). Stability is influenced by ligand rigidity and electronic effects .

Q. What role does this compound play in organocatalysis?

It serves as a hydrogen-bond donor in asymmetric catalysis. For example, in Michael additions:

- Mechanism : Thiourea activates electrophiles (e.g., nitroolefins) via dual H-bonding to the carbonyl group.

- Setup : Use 5–10 mol% catalyst in dichloromethane at –20°C.

- Outcome : High enantioselectivity (up to 95% ee) due to steric control from the 4-methylpyridinyl groups .

Q. How can computational methods elucidate its electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- Electrostatic Potential Maps : Highlight nucleophilic S and electrophilic pyridinyl N sites.

- Frontier Orbitals : HOMO localized on thiourea S and pyridinyl rings; LUMO on C=S and pyridinyl π* orbitals.

- Transition States : Simulate H-bonding interactions in catalytic cycles to rationalize enantioselectivity .

Q. How is linkage isomerism addressed in thiourea derivatives?

Linkage isomerism (e.g., S- vs N-bound modes) is studied via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.